molecular formula C4H4ClF3O2 B1457656 3,3,3-Trifluoropropyl chloroformate CAS No. 473237-11-5

3,3,3-Trifluoropropyl chloroformate

Cat. No.: B1457656
CAS No.: 473237-11-5
M. Wt: 176.52 g/mol
InChI Key: VWKQPRLYVOPVSD-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyl chloroformate is a chemical compound with the molecular formula C4H4ClF3O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbon backbone with three fluorine atoms attached to the terminal carbon and a chloroformate group attached to the other end .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Synthesis and Reactivity

3,3,3-Trifluoropropyl chloroformate is a versatile reagent in synthetic organic chemistry, particularly in the synthesis of trifluoromethylated compounds, which are of significant interest in pharmaceuticals and agrochemicals. For instance, 3,3,3-trifluoropropynyl-substituted compounds, prepared from 3,3,3-trifluoropropynyllithium, serve as building blocks for a variety of trifluoromethylated allenes, arylacetylenes, and enynes, highlighting the compound's role in facilitating the synthesis of fluorine-containing organic molecules with potential biological activities (Shimizu et al., 2009). Furthermore, the development of a new trifluoropropenylation reagent from 3,3,3-trifluoroprop-1-enyl groups offers a pathway for drug development, showcasing the importance of this compound derivatives in medicinal chemistry (Ikeda, 2019).

Analytical Chemistry

In analytical chemistry, highly-fluorinated chloroformates, including derivatives of this compound, have been explored as derivatizing agents for the identification of polar analytes in water samples. These reagents aid in the analysis of drinking water disinfection by-products, demonstrating the compound's utility in environmental monitoring and assessment of water quality (Vincenti et al., 2005).

Material Science

In material science, this compound derivatives have been used to modify the surface properties of mesoporous silica, resulting in materials with enhanced hydrophobicity and adsorption properties. This modification has significant implications for environmental remediation, particularly in the adsorption and removal of pollutants such as dibutyl phthalate from aqueous solutions (Diao et al., 2017).

Catalysis

Catalytic processes involving this compound derivatives have been explored for the regioselective fluorination of aromatics, illustrating the compound's role in the synthesis of fluorinated organic molecules. Such processes are critical in the development of materials and molecules with enhanced chemical and physical properties for various industrial applications (Mao et al., 2014).

Safety and Hazards

3,3,3-Trifluoropropyl chloroformate is classified as dangerous with hazard statements including H226, H302, H314, H331, and H335 . This indicates that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, toxic if inhaled, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3,3,3-Trifluoropropyl chloroformate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds. This compound is known to react with amino groups in proteins, leading to the formation of stable carbamate derivatives. The interaction with enzymes such as acetylcholinesterase and butyrylcholinesterase results in the inhibition of their activity, which can be utilized in studying enzyme kinetics and mechanisms .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound can lead to the accumulation of acetylcholine in synaptic clefts, altering neurotransmission and impacting neuronal function . Additionally, this compound can induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It forms stable carbamate derivatives with amino groups in proteins, leading to enzyme inhibition or activation. The binding interactions with enzymes such as acetylcholinesterase involve the formation of a covalent bond between the carbamate group and the serine residue in the enzyme’s active site . This modification prevents the enzyme from hydrolyzing acetylcholine, resulting in prolonged neurotransmitter activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. It is known to degrade over time, leading to a decrease in its inhibitory effects on enzymes . Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can selectively inhibit specific enzymes without causing significant toxicity. At high doses, it can induce toxic effects such as oxidative stress, inflammation, and cell death . The threshold effects observed in these studies highlight the importance of dose optimization in experimental settings to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the inhibition of acetylcholinesterase by this compound affects the metabolism of acetylcholine, leading to its accumulation in synaptic clefts . Additionally, this compound can modulate the activity of other enzymes involved in oxidative stress and detoxification pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the covalent modification of proteins by this compound can direct them to specific subcellular locations, influencing their activity and function. The localization of this compound within organelles such as mitochondria and endoplasmic reticulum can impact cellular metabolism and signaling pathways .

Properties

IUPAC Name

3,3,3-trifluoropropyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3O2/c5-3(9)10-2-1-4(6,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKQPRLYVOPVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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